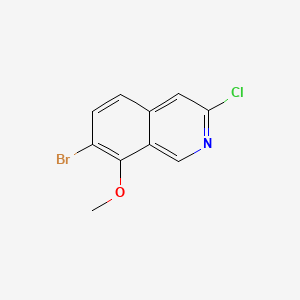
3-Hydroxy-2-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a hydroxy group at the third position and an isopropyl group at the second position, along with an amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE can be achieved through several methods. One common approach involves the direct condensation of 3-hydroxybenzoic acid with isopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane under mild conditions .
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives, including 3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE, often involves the use of green chemistry principles. For instance, the reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method offers advantages such as reduced reaction times, high yields, and eco-friendly processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst
Major Products Formed
Oxidation: Formation of 3-oxo-2-(propan-2-yl)benzamide or 3-carboxy-2-(propan-2-yl)benzamide.
Reduction: Formation of 3-hydroxy-2-(propan-2-yl)aniline.
Substitution: Various substituted benzamides depending on the electrophile used
Applications De Recherche Scientifique
3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The hydroxy group can form hydrogen bonds with target proteins, while the amide group can participate in various interactions, including hydrogen bonding and van der Waals forces .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxybenzamide: Lacks the isopropyl group, leading to different chemical and biological properties.
2-Isopropylbenzamide: Lacks the hydroxy group, affecting its reactivity and interactions.
3-Hydroxy-2-methylbenzamide: Similar structure but with a methyl group instead of an isopropyl group
Uniqueness
3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE is unique due to the presence of both the hydroxy and isopropyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
3-hydroxy-2-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-6(2)9-7(10(11)13)4-3-5-8(9)12/h3-6,12H,1-2H3,(H2,11,13) |
Clé InChI |
VPDDOJMXLIJDBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC=C1O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine](/img/structure/B14850258.png)











